Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate
Description
Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate (CAS 77156-82-2) is a substituted quinoline derivative with the molecular formula C₁₄H₁₄ClNO₄ and a molecular weight of 295.72 g/mol. The compound features a quinoline core substituted with two methoxy groups at positions 5 and 8, a chlorine atom at position 4, and an ethyl carboxylate group at position 3. Its synthesis involves the reaction of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with sodium cyanide (NaCN) and manganese dioxide in ethanol, followed by purification .
The crystal structure (space group P1) reveals a planar quinoline ring system with dihedral angles of 1.75° between fused rings and 18.99° between the quinoline and ester planes. Intermolecular interactions, including C–H···O hydrogen bonds and π–π stacking (centroid distances: 3.557–3.703 Å), stabilize the three-dimensional network .
Properties
IUPAC Name |
ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXCOWIANNOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279483 | |
| Record name | ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-82-2 | |
| Record name | NSC12815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinoline Ring Construction
Friedländer Reaction: A classical method to construct the quinoline ring involves the condensation of 2-aminobenzophenone derivatives with β-ketoesters such as 4-(chloroethyl)acetoacetate. This reaction is typically catalyzed by acids (e.g., hydrochloric acid) and can be performed under conventional heating or microwave irradiation to enhance reaction rates.
Catalysts and Conditions: Catalysts such as cerium ammonium nitrate (CAN) have been reported to facilitate the reaction at room temperature, yielding quinoline carboxylate intermediates in good yields (~80-85%).
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Reactants Catalyst Solvent Temperature Yield (%) Notes 2-Aminobenzophenone + 4-(chloroethyl)acetoacetate 10 mol% CAN Methanol Room temp 84 High purity, no chromatography needed
Chlorination at the 4-Position
Chlorination of the quinoline intermediate at the 4-position is achieved using reagents such as phosphorus trichloride (PCl3), thionyl chloride (SOCl2), or phosphoryl trichloride (POCl3).
Reaction conditions typically involve reflux in an appropriate solvent (e.g., acetonitrile, toluene) with careful temperature control to avoid over-chlorination or decomposition.
The chlorination step is critical for introducing the 4-chloro substituent without affecting the methoxy groups.
Introduction of Methoxy Groups
- Methoxy substituents at the 5- and 8-positions are generally introduced via starting materials already bearing these groups (e.g., 3,4-dimethoxyacetophenone) or by selective methylation of hydroxyquinoline intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Esterification and Purification
The carboxylate group at the 3-position is typically introduced as an ethyl ester during the ring closure step or via esterification of the corresponding acid intermediate.
Purification is commonly performed by recrystallization from ethanol or ethyl acetate, yielding high-purity products.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation (Friedländer) | 2-Aminobenzophenone + 4-(chloroethyl)acetoacetate, CAN catalyst, MeOH, RT | Ethyl 4-chloroquinoline-3-carboxylate intermediate | ~84 |
| 2 | Chlorination | Phosphorus trichloride, reflux, acetonitrile | Ethyl 4-chloroquinoline derivative | 75-85 |
| 3 | Methoxylation (if needed) | Methyl iodide, base (K2CO3), acetone | 5,8-Dimethoxy substitution on quinoline | 70-80 |
| 4 | Purification | Recrystallization from ethanol | Pure this compound | - |
Reaction Conditions and Optimization
- Solvents: Methanol, acetonitrile, ethanol, and toluene are commonly used solvents depending on the step.
- Temperature: Room temperature to reflux conditions (50-110 °C) are employed based on reaction type.
- Catalysts: Acid catalysts (HCl, CAN), base catalysts (KOH for methylation), and phase-transfer catalysts may be utilized.
- Purification: Simple recrystallization methods are favored over chromatographic techniques due to product purity and yield.
Research Findings and Yields
- The condensation step using CAN catalyst in methanol at room temperature yields the quinoline intermediate in approximately 84% yield with high purity, eliminating the need for chromatographic purification.
- Chlorination reactions using phosphorus trichloride under reflux conditions achieve yields between 75-85%, with selective substitution at the 4-position.
- Methoxylation steps, when performed post-quinoline formation, give yields around 70-80%, depending on the methylating agent and base used.
- Overall, the multi-step synthesis can achieve total yields in the range of 50-65% after purification.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Quinoline ring formation | 2-Aminobenzophenone, 4-(chloroethyl)acetoacetate, CAN | Methanol | Room temp | ~84 | High purity, no chromatography needed |
| Chlorination | Phosphorus trichloride (PCl3) | Acetonitrile, toluene | Reflux (80-110 °C) | 75-85 | Selective 4-position chlorination |
| Methoxylation | Methyl iodide, K2CO3 | Acetone, DMF | Reflux or RT | 70-80 | Introduces methoxy groups at 5 and 8 positions |
| Purification | Recrystallization | Ethanol, ethyl acetate | Ambient | - | Yields high purity product |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group is a prime site for nucleophilic substitution due to its position relative to electron-withdrawing substituents. Reactions typically involve replacing chlorine with nucleophiles under basic or acidic conditions.
Key Insight : Methoxy groups at positions 5 and 8 donate electron density via resonance, potentially deactivating the ring but directing substitution to the chloro-bearing position through steric and electronic effects.
Oxidation and Reduction
The quinoline core and substituents permit redox transformations:
Oxidation
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Quinoline N-Oxidation : Formation of N-oxide derivatives using peracids (e.g., mCPBA) .
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Methoxy Demethylation : Strong acids (e.g., HBr/AcOH) may cleave methoxy groups to hydroxyls, though steric hindrance from adjacent substituents could limit reactivity.
Reduction
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Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ may reduce the quinoline ring to tetrahydroquinoline, altering pharmacological activity.
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Ester to Alcohol : LiAlH₄ selectively reduces the ester to a primary alcohol.
Cross-Coupling Reactions
The chloro group participates in metal-catalyzed couplings, enabling C–C bond formation:
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | 4-Arylquinoline derivative |
| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amine | 4-Aminoquinoline derivative |
Case Study : A structurally similar 6,7-dimethoxy analog underwent Suzuki coupling to generate tyrosine kinase inhibitors.
Functionalization of Methoxy Groups
Methoxy groups are generally stable but can be modified under harsh conditions:
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Demethylation : BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl groups.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on directing effects.
Comparative Reactivity with Analogues
The substitution pattern critically influences reactivity:
Therapeutic Derivatives
While direct studies are sparse, derivatives of this compound show promise:
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate is being investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit various biological activities, including inhibition of specific enzymes and interference with cellular pathways, which are crucial for its therapeutic potential .
Case Study: Antimalarial Activity
A study highlighted that quinolone analogues, including compounds similar to this compound, showed promising antimalarial activity against Plasmodium falciparum. The structure-activity relationship studies indicated that modifications to the ethyl carboxylate group significantly influence antimalarial potency .
Organic Synthesis
This compound serves as an important intermediate in synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions makes it valuable in developing new chemical entities with enhanced properties.
Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Converts to corresponding quinoline derivatives | Various substituted quinolines |
| Reduction | Forms reduced derivatives | Hydroxymethyl or other functionalized quinolines |
| Nucleophilic Substitution | Chlorine atom replaced by nucleophiles | Amines or other nucleophilic compounds |
Material Science
In addition to its applications in medicinal chemistry, this compound is used in developing new materials. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a precursor for functional materials in electronics or coatings .
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent patterns on the quinoline scaffold, influencing physicochemical properties and applications:
Physicochemical Properties
- Melting Points: this compound: Not explicitly reported, but analogs like Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate melt at 68°C . Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Solid at room temperature; exact mp unavailable .
- Spectroscopic Data: IR: Strong ester C=O stretch at ~1730 cm⁻¹ (consistent across carboxylate derivatives) . NMR: Quinoline protons resonate between δ 6.5–8.5 ppm; substituents (e.g., Cl, OCH₃) cause distinct splitting patterns .
Biological Activity
Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antitumor properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 295.72 g/mol. Its unique structure includes a quinoline ring with specific substituents: a chloro group at the 4-position and methoxy groups at the 5 and 8 positions. This arrangement enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antitumor Activity : The compound exhibits potential as an antineoplastic agent by targeting tyrosine kinases involved in cell signaling pathways that regulate cell division and survival. Inhibiting these enzymes can control cancer cell growth.
- Antibacterial Activity : Research indicates that this compound may possess antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution Reactions : The chlorine atom can be substituted with various nucleophiles under basic conditions.
- Condensation Reactions : Reactions involving quinoline derivatives and carboxylic acids or their derivatives to form the desired carboxylate ester .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | Different methoxy positioning | |
| Ethyl 4-hydroxy-5,7-dimethoxyquinoline-3-carboxylate | Hydroxy group instead of chlorine | |
| Ethyl 4-chloroquinoline-3-carboxylate | Simpler structure without dimethoxy substitution |
This table illustrates how the positioning of functional groups influences both the reactivity and biological activities of these compounds.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities associated with this compound:
- Antitumor Studies : A study demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development .
- Antibacterial Evaluations : Another study assessed its antibacterial efficacy against several pathogens, showing notable inhibitory activity that warrants further exploration in clinical settings.
Q & A
Q. What are the key synthetic routes for Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate, and how is regioselectivity controlled?
The compound is synthesized via a one-step oxidation-esterification reaction. A solution of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde is treated with NaCN in absolute ethanol in the presence of MnO₂ at 0°C, followed by stirring at 25°C for 3 hours. Purification involves filtration through a celite-silica gel column using CH₂Cl₂ as the eluent . Regioselectivity is influenced by steric and electronic effects of the methoxy and chloro substituents, which direct the reaction toward the 3-carboxylate position.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray diffraction (XRD): Single-crystal XRD resolves the molecular geometry, confirming the dihedral angle (1.75°) between fused quinoline rings and substituent positions .
- Refinement software: SHELXL refines anisotropic displacement parameters for non-H atoms, while H atoms are placed via riding models .
- Visualization: ORTEP-III (via WinGX suite) generates 50% probability displacement ellipsoids for structural diagrams .
Q. How are intermolecular interactions analyzed in its crystal structure?
Hydrogen bonding (N–H⋯O, C–H⋯O) and π–π stacking are quantified using distance and angle criteria. For example, C–H⋯O interactions (2.54–2.76 Å) and π–π distances (3.45–3.82 Å) stabilize double-layered packing parallel to the (101) plane, forming a 3D network .
Advanced Research Questions
Q. What challenges arise in refining high-resolution crystallographic data for this compound, and how are they resolved?
Discrepancies in electron density maps (e.g., disordered solvent molecules) are addressed using SQUEEZE in PLATON or by excluding unresolved regions. SHELXL’s restraints (e.g., SIMU, DELU) mitigate anisotropic displacement errors for overlapping atoms .
Q. How does substitution pattern affect reactivity in quinoline derivatives?
Methoxy groups at positions 5 and 8 act as electron donors, enhancing electrophilic substitution at the 3-carboxylate position. Chlorine at position 4 withdraws electron density, directing nucleophilic attacks to adjacent sites. Comparative studies with analogs (e.g., 5,7-dimethyl or 7,8-dimethyl derivatives) reveal steric hindrance impacts reaction yields .
Q. What computational methods validate the experimental crystal structure?
- Density Functional Theory (DFT): Optimized geometries (B3LYP/6-31G*) are compared with XRD data to validate bond lengths and angles (<0.02 Å deviation).
- Hirshfeld surface analysis: Quantifies interaction contributions (e.g., H⋯O vs. H⋯Cl contacts) using CrystalExplorer .
Q. How are data contradictions managed in multi-technique structural analyses?
Discrepancies between XRD and NMR (e.g., tautomeric forms) are resolved via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
